3-Ethoxy-1-(thiophen-3-yl)prop-2-en-1-one
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Overview
Description
3-Ethoxy-1-(thiophen-3-yl)prop-2-en-1-one is a heterocyclic compound that features a thiophene ring, which is a five-membered ring containing sulfur
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethoxy-1-(thiophen-3-yl)prop-2-en-1-one can be achieved through the Claisen-Schmidt condensation reaction. This reaction involves the condensation of an aldehyde with a ketone in the presence of a base. For instance, 2-acetylthiophene can be reacted with ethyl formate in the presence of sodium ethoxide to yield the desired product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar condensation reactions but optimized for higher yields and purity. The reaction conditions, such as temperature, solvent, and catalyst, are carefully controlled to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
3-Ethoxy-1-(thiophen-3-yl)prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
3-Ethoxy-1-(thiophen-3-yl)prop-2-en-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Mechanism of Action
The mechanism of action of 3-Ethoxy-1-(thiophen-3-yl)prop-2-en-1-one involves its interaction with various molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby affecting biochemical pathways. The thiophene ring’s electron-rich nature allows it to participate in π-π interactions with aromatic amino acids in proteins, influencing their function .
Comparison with Similar Compounds
Similar Compounds
1-(Thiophen-2-yl)prop-2-en-1-one: Similar structure but lacks the ethoxy group.
3-(2,4-Dihydroxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one: Contains additional hydroxyl groups, which can enhance its biological activity.
Uniqueness
3-Ethoxy-1-(thiophen-3-yl)prop-2-en-1-one is unique due to the presence of the ethoxy group, which can influence its solubility, reactivity, and overall biological activity. This structural feature distinguishes it from other thiophene-containing compounds and can lead to different applications and properties .
Properties
Molecular Formula |
C9H10O2S |
---|---|
Molecular Weight |
182.24 g/mol |
IUPAC Name |
(E)-3-ethoxy-1-thiophen-3-ylprop-2-en-1-one |
InChI |
InChI=1S/C9H10O2S/c1-2-11-5-3-9(10)8-4-6-12-7-8/h3-7H,2H2,1H3/b5-3+ |
InChI Key |
QDZPIAMUHSXYLI-HWKANZROSA-N |
Isomeric SMILES |
CCO/C=C/C(=O)C1=CSC=C1 |
Canonical SMILES |
CCOC=CC(=O)C1=CSC=C1 |
Origin of Product |
United States |
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